Acid Suppression Magnitude: Rosaprostol vs. Misoprostol
In acute human studies, rosaprostol reduced pentagastrin‑stimulated gastric acid output by 27‑36% [1]. In contrast, misoprostol achieves an IC50 of 2‑3 × 10⁻⁹ M in isolated canine parietal cells for histamine‑stimulated acid secretion [2]. The lower potency of rosaprostol is directly linked to its improved gastrointestinal tolerability.
| Evidence Dimension | Inhibition of stimulated gastric acid secretion |
|---|---|
| Target Compound Data | 27‑36% reduction in pentagastrin‑stimulated acid output (acute administration, 15 duodenal ulcer patients) |
| Comparator Or Baseline | Misoprostol: IC50 = 2‑3 nM for histamine‑stimulated acid secretion (isolated canine parietal cells) |
| Quantified Difference | Rosaprostol exhibits approximately 100‑ to 1000‑fold lower molar potency than misoprostol in vitro; in vivo antisecretory effect is clinically relevant but moderate. |
| Conditions | Rosaprostol: 500 mg oral dose, pentagastrin stimulation in humans [1]. Misoprostol: in vitro assay using isolated canine parietal cells stimulated with histamine [2]. |
Why This Matters
The moderate antisecretory activity of rosaprostol avoids the profound acid suppression that contributes to diarrhea and other adverse effects seen with highly potent PGE1 analogs like misoprostol.
- [1] Foschi D, Ferrante F, Callioni F, Bastagli A, Rovati V. The effects of 9‑hydroxy‑19,20‑bis‑norprostanoic acid on mucus, acid and gastrin secretion in duodenal ulcer patients. Prostaglandins Leukot Med. 1984;15(2):147‑152. View Source
- [2] Schepp W, et al. Effect of misoprostol on histamine‑stimulated acid secretion and cyclic AMP formation in isolated canine parietal cells. Dig Dis Sci. 1987;32(9):1010‑1018. View Source
